molecular formula C17H24O B092978 Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)- CAS No. 17610-24-1

Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-

Cat. No.: B092978
CAS No.: 17610-24-1
M. Wt: 244.37 g/mol
InChI Key: QZADYGNSQCABPT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

1-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-11-9-14-15(10-13(11)12(2)18)17(5,6)8-7-16(14,3)4/h9-10H,7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZADYGNSQCABPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066221
Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-
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Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17610-24-1
Record name 7-Acetyl-1,1,4,4,6-pentamethyltetralin
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Record name 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethanone
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Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-
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Record name Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-
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Record name 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)ethan-1-one
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Record name 1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)ethanone
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Preparation Methods

Synthesis of the Tetralin Intermediate

The synthesis begins with the preparation of 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene (24 ), a critical intermediate. This is achieved through a Friedel-Crafts alkylation reaction using 2,5-dichloro-2,5-dimethylhexane (23 ) and toluene in the presence of aluminum chloride (AlCl₃). The reaction proceeds at ambient temperature, yielding 24 in 94% purity after distillation.

Key Reaction Parameters:

ReactantCatalystTemperatureYield
2,5-DimethylhexanediolHCl0–5°C73%
Toluene + 23 AlCl₃25°C94%

Friedel-Crafts Acylation to Form the Ketone

The tetralin intermediate (24 ) undergoes Friedel-Crafts acylation with acid chlorides to introduce the acetyl group. For example, reacting 24 with methyl terephthaloyl chloride (25 ) in dichloromethane at 0°C produces ketone 27 in 82% yield. This step is highly sensitive to moisture, requiring anhydrous conditions.

Mechanistic Insights:

  • The AlCl₃ catalyst polarizes the acyl chloride, generating an acylium ion.

  • Electrophilic substitution occurs at the para position of the tetralin ring due to steric hindrance from the methyl groups.

Hydrogenation and Reduction Techniques

High-Pressure Hydrogenation of Intermediate Alkenes

Post-acylation, alkene-ester intermediates (e.g., 28 ) are hydrogenated to saturate double bonds. A patent describes using palladium on carbon (Pd/C) under 80 bar H₂ at 75°C for 7 hours, achieving complete reduction. This step is critical for stabilizing the molecule and preventing side reactions during subsequent saponification.

Hydrogenation Conditions:

CatalystPressureTemperatureTimeYield
Pd/C80 bar75°C7 hr>95%

Saponification and Final Product Isolation

The ester group in intermediates like 28 is hydrolyzed using potassium hydroxide (KOH) in methanol, followed by acidification with HCl to yield the final ethanone derivative. This step achieves a 78% yield, with purification via recrystallization from ethanol.

Alternative Synthetic Pathways

Wittig Reaction for Alkene Formation

In a modified route, the ketone intermediate (27 ) is converted to an alkene-ester (28 ) via a Wittig reaction. Triphenylphosphonium methylide, generated from triphenylphosphonium methyl bromide and sodium amide, reacts with 27 in tetrahydrofuran (THF) at −78°C. This method provides a 66% yield but requires stringent temperature control.

Functionalization with Halogens and Nitro Groups

To diversify the compound’s applications, halogenated analogs are synthesized. For instance, 3-fluoro-4-methylbenzoic acid is brominated and oxidized to produce fluorinated acid chlorides, which undergo Friedel-Crafts acylation with 24 . These derivatives are pivotal in pharmaceutical studies targeting retinoid X receptors (RXRs).

Industrial-Scale Production and Optimization

Continuous Flow Reactors for Scalability

Industrial production employs continuous flow reactors to enhance reaction control and reproducibility. These systems minimize side reactions during Friedel-Crafts steps, improving overall yield to >85%.

Advanced Purification Techniques

Post-synthesis purification utilizes column chromatography (silicagel, cyclohexane/EtOAc 98:2) and distillation (125°C, 0.1 mbar) to achieve >99% purity. Recrystallization from ethanol further refines the product, as evidenced by a melting point of 62–63.5°C.

Physical Properties of the Final Product:

PropertyValueSource
Molecular Weight244.37 g/mol
Density0.936 g/cm³
Boiling Point347.6°C at 760 mmHg
Flash Point146.3°C

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)
Ethanone can be effectively analyzed using HPLC methods. A notable application involves its separation on a Newcrom R1 HPLC column. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetic studies .

Fragrance Industry Applications

Ethanone serves as a precursor in the synthesis of fragrance compounds. It has been identified as a stable fragrance precursor that can release pleasant-smelling ketones when exposed to light. This property makes it particularly valuable in the formulation of laundry products and other consumer goods that benefit from long-lasting fragrances .

Case Studies

  • Fragrance Precursor Stability
    A study highlighted the use of Ethanone as a fragrance precursor that remains stable in alkaline environments. This stability is crucial for its application in laundry products where alkaline conditions are common. The compound’s ability to release fragrant components upon irradiation adds to its desirability in the fragrance industry .
  • Chromatographic Analysis
    Research demonstrated the effectiveness of Ethanone in chromatographic techniques for separating complex mixtures. Its unique structural properties allow for efficient purification processes which are essential in both research and industrial applications .

Mechanism of Action

The mechanism of action of Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can alter its structure and activity. These interactions can influence biological processes, such as enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons
Compound Name / CAS No. Key Structural Differences Molecular Formula LogP Primary Applications References
Target Compound (17610-24-1) 3,5,5,8,8-Pentamethyl-2-ethanone C₁₇H₂₄O 5.47 HPLC analysis; fragrance precursor
Versalide (N/A) 3-Ethyl-5,5,8,8-tetramethyl-2-ethanone C₁₉H₂₈O ~6.0* Synthetic musk (stronger odor)
Bexarotene (153559-49-0) 3,5,5,8,8-Pentamethyl-2-vinylbenzoic acid derivative C₂₄H₂₈O₂ ~7.5 RXR agonist; cutaneous T-cell lymphoma
CMPD1 (N/A) 5-[(3,5,5,8,8-Pentamethyl-2-naphthalenyl)methyl]furanamide C₂₈H₃₅NO₂ N/A GnRH antagonist; prostate cancer research
1506-02-1 3,5,5,6,8,8-Hexamethyl-2-ethanone C₁₈H₂₆O >6.0 Industrial applications (limited data)

*Estimated based on structural similarity.

Key Observations:

Functional Group Impact: The ethanone group in the target compound contrasts with Bexarotene’s benzoic acid moiety, which enables RXR receptor binding . Versalide’s ethyl substituent (vs. methyl in the target compound) enhances musk odor strength, highlighting the role of alkyl chain length in olfaction .

Bexarotene’s extended conjugated system (vinylbenzoic acid) contributes to its therapeutic efficacy and lower solubility in polar solvents .

Therapeutic vs. Non-Therapeutic Uses: Bexarotene and CMPD1 demonstrate how modifying the naphthalenyl core with pharmacophores (e.g., carboxylic acid, furanamide) enables receptor-specific activity . The target compound’s lack of ionizable groups limits biological interactions, relegating it to analytical or industrial roles .

Physicochemical and Analytical Comparisons

Table 2: Solubility and Chromatographic Behavior
Compound Solubility (DMSO) Solubility (Water) HPLC Retention Time (Newcrom R1)
Target Compound High Insoluble ~8.2 min (MeCN/water/phosphate)
Bexarotene 8 mg/mL Insoluble >12 min (similar conditions)
Versalide Moderate Insoluble ~7.5 min (estimated)

Notes:

  • The target compound’s lower molecular weight and simpler structure result in shorter HPLC retention vs. Bexarotene .
  • Versalide’s ethyl group may slightly reduce retention time compared to the target compound due to altered hydrophobicity .

Biological Activity

Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)- (CAS Number: 17610-24-1), is a compound with significant biological activity that has garnered interest in various fields including pharmacology and environmental science. This article delves into its chemical properties, biological effects, applications in research and industry, and relevant case studies.

  • Molecular Formula : C17H24O
  • Molecular Weight : 244.379 g/mol
  • LogP : 5.47 (indicating lipophilicity)
  • InChI Key : QZADYGNSQCABPT-UHFFFAOYSA-N

These properties suggest that Ethanone has a relatively high degree of hydrophobicity, which may influence its biological interactions and absorption in living organisms.

Biological Activity Overview

Ethanone's biological activity is primarily linked to its potential as a fragrance ingredient and its interaction with biological systems. Its structure suggests possible activities related to:

  • Antimicrobial Properties : Some studies indicate that compounds with similar structures exhibit antimicrobial effects against various pathogens.
  • Sensitization Potential : As a fragrance compound, it may induce allergic reactions in sensitive individuals. Research has shown that certain fragrance compounds can act as haptens and lead to sensitization upon skin contact .

Applications

  • Fragrance Industry : Due to its aromatic properties, Ethanone is used in the formulation of perfumes and personal care products.
  • Analytical Chemistry : It can be analyzed using High-Performance Liquid Chromatography (HPLC), which is critical for quality control in manufacturing .
  • Pharmacokinetics : The compound's lipophilicity suggests it may have favorable absorption characteristics for drug formulation .

Antimicrobial Activity

A study evaluating the antimicrobial properties of similar naphthalene derivatives found that they exhibited significant activity against both Gram-positive and Gram-negative bacteria. While specific data on Ethanone is limited, the structural similarities suggest potential efficacy against microbial strains .

Sensitization Studies

Research conducted by the Scientific Committee on Consumer Safety (SCCS) reviewed various fragrance allergens and highlighted the sensitization potential of compounds like Ethanone. The findings indicated that while many individuals tolerate these compounds well, a subset may develop contact dermatitis upon exposure .

Summary of Findings

Study FocusFindings
Antimicrobial ActivitySimilar compounds show efficacy against bacteria; specific data on Ethanone is limited.
Sensitization PotentialPotential allergen; may cause reactions in sensitized individuals according to SCCS studies.

Future Research Directions

Further research is warranted to explore the full spectrum of biological activities associated with Ethanone. Specific areas of interest include:

  • Detailed toxicological profiles to assess safety in consumer products.
  • Investigations into its mechanism of action regarding antimicrobial properties.
  • Long-term environmental impact studies to evaluate persistence and bioaccumulation.

Q & A

Q. What synthetic methodologies yield high-purity Ethanone, 1-(5,6,7,8-tetrahydro-3,5,5,8,8-pentamethyl-2-naphthalenyl)-?

  • Methodological Answer : A validated synthesis involves reacting 4-carboxybenzoic acid with phosphorus pentachloride (PCl₅) under nitrogen, followed by Friedel-Crafts acylation using AlCl₃ and 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene. Post-reaction purification includes sequential washing (5N HCl, deionized water, NaHCO₃), distillation, and recrystallization with n-heptane to achieve >99.7% purity (HPLC). Critical steps include GC/TLC monitoring and temperature control (38–44°C) . Boronic acid precursors can be synthesized via Miyaura borylation, as described for related intermediates .

Q. How is the compound structurally characterized to confirm identity and purity?

  • Methodological Answer : Combine HPLC (for purity >99%, monitoring impurities like ketone-acid derivatives) with spectroscopic techniques:
  • NMR : Confirm substitution patterns (e.g., methyl groups on the tetralin ring).
  • Mass Spectrometry : Validate molecular weight (C₁₇H₂₄O, MW 244.37) .
  • X-ray Crystallography : Resolve crystal structure if single crystals form during recrystallization.
    Compare data with intermediates (e.g., methyl esters in Bexarotene synthesis) .

Advanced Research Questions

Q. How does structural modification of this ethanone derivative influence retinoid X receptor (RXR) binding compared to Bexarotene?

  • Methodological Answer : Design competitive binding assays using RXR isoforms (α, β, γ). Replace Bexarotene’s carboxylic acid group (critical for RXR agonism) with the ethanone moiety and measure transcriptional activity via luciferase reporter gene assays. Molecular docking studies can predict binding affinity differences due to reduced polar interactions. Use LG100268 (a known RXR agonist) as a positive control .

Q. What experimental approaches resolve discrepancies in solubility data across studies?

  • Methodological Answer : Solubility in DMSO (8 mg/mL) and insolubility in ethanol/water may vary with purity and crystallinity. Standardize protocols:
  • Differential Scanning Calorimetry (DSC) : Assess crystallinity’s impact on dissolution.
  • Dynamic Light Scattering (DLS) : Monitor aggregation in aqueous buffers.
  • High-Throughput Solubility Screening : Use controlled solvent grades and temperatures.

Q. How does the compound partition in environmental systems, and what methodologies quantify this?

  • Methodological Answer : Apply solid-phase microextraction (SPME) to determine organic carbon-water partitioning coefficients (K_DOC), as done for structurally similar polycyclic musks (e.g., AHTN). Correlate log K_ow (estimated at ~5.2) with experimental K_DOC values. Environmental fate studies should include biodegradation assays in soil/water matrices .

Q. Can this compound serve as a synthetic musk alternative, and how is this evaluated?

  • Methodological Answer : Test olfactory properties via gas chromatography-olfactometry (GC-O) and compare to vernolide (a less musky analog). Synthesize derivatives with varied alkyl substituents and assess odor thresholds. Structural analogs with tert-butyl groups (e.g., CAS 17610-24-1) show reduced musk intensity, suggesting steric hindrance impacts receptor binding .

Q. What role does this ethanone play as an intermediate in synthesizing RXR-targeted drugs like Bexarotene?

  • Methodological Answer : It serves as a precursor in coupling reactions. For example, Suzuki-Miyaura cross-coupling with 4-bromobenzoic acid derivatives forms the Bexarotene backbone. Optimize reaction conditions (e.g., Pd catalyst loading, solvent) to minimize side products. Purify intermediates via column chromatography and validate using LC-MS .

Data Contradiction Analysis

Q. How can researchers address variability in reported biological activities of this compound?

  • Methodological Answer : Variability may stem from impurity profiles (e.g., ketone-acid derivatives at 0.02–0.52% ). Solutions include:
  • Strict Batch-to-Batch QC : Enforce ≥99% purity (HPLC) and characterize impurities via LC-MS.
  • Standardized Assay Conditions : Use identical cell lines (e.g., THP-1 macrophages for RXR studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%).

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